propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate
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Overview
Description
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate is a chemical compound known for its significant applications in the field of medicinal chemistry. It is structurally related to melphalan, a well-known chemotherapeutic agent. This compound is characterized by the presence of a carbamate group and a bis(2-chloroethyl)amino group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate typically involves the following steps:
Protection of the primary amine: The primary amine group of melphalan is protected using Boc anhydride to form the corresponding carbamate.
Formation of the bis(2-chloroethyl)amino group: The protected intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to introduce the bis(2-chloroethyl)amino group.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate undergoes several types of chemical reactions, including:
Substitution reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The phenyl ring and the carbamate group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can lead to the formation of quinones .
Scientific Research Applications
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate involves the formation of DNA crosslinks. The bis(2-chloroethyl)amino group can alkylate DNA, leading to the formation of interstrand crosslinks that inhibit DNA replication and transcription . This results in the induction of apoptosis in rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Melphalan: A chemotherapeutic agent with a similar structure but lacks the carbamate group.
Chlorambucil: Another alkylating agent used in cancer therapy.
Sarcolysine: A compound with a similar bis(2-chloroethyl)amino group but different substituents on the phenyl ring.
Uniqueness
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate is unique due to the presence of the carbamate group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its stability and selectivity compared to other similar compounds .
Properties
CAS No. |
2045-44-5 |
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Molecular Formula |
C14H20Cl2N2O2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-11(2)20-14(19)17-12-3-5-13(6-4-12)18(9-7-15)10-8-16/h3-6,11H,7-10H2,1-2H3,(H,17,19) |
InChI Key |
IJMUVZABOPSWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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